The Chemical Identity of Fluoresone: A Technical Guide for Researchers
The Chemical Identity of Fluoresone: A Technical Guide for Researchers
Introduction: Navigating the Nomenclature of "Fluoresone"
In the landscape of chemical nomenclature, ambiguity can arise from phonetic similarities and historical naming conventions. The term "Fluoresone" presents such a case, potentially referring to several distinct chemical entities. For the researcher, scientist, or drug development professional, a precise understanding of molecular structure and properties is paramount. This guide provides a comprehensive clarification, disambiguating "Fluoresone" and offering a detailed examination of the most probable compounds of interest: the specific, albeit less common, Fluoresone (1-ethylsulfonyl-4-fluorobenzene) ; the historically significant and widely utilized fluorescent dye, Fluorescein ; and the related ketone, Fluorenone .
This document is structured to provide a clear, comparative analysis, ensuring that researchers can confidently identify and utilize the correct compound for their specific application. We will delve into the chemical structure, physicochemical properties, synthesis, and applications of each, grounding our discussion in authoritative references.
Part 1: Fluoresone (1-ethylsulfonyl-4-fluorobenzene)
This compound is formally identified as Fluoresone in certain chemical databases. It is a sulfonamide derivative and is structurally distinct from the other compounds discussed in this guide.
Chemical Identity and Structure
-
IUPAC Name: 1-ethylsulfonyl-4-fluorobenzene[1]
-
Synonyms: Ethyl p-fluorophenyl sulfone, Fluoresonum, Fluoresona, Caducid, Bripadon[1]
-
CAS Number: 2924-67-6[1]
-
Molecular Formula: C₈H₉FO₂S[1]
Chemical Structure:
Caption: 2D structure of 1-ethylsulfonyl-4-fluorobenzene.
Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Data not readily available | |
| Solubility | Data not readily available | |
| Hazards | Harmful if swallowed | [1] |
No significant data on the spectral (fluorescent) properties of this specific compound is readily available in the provided search results, suggesting it is not primarily used as a fluorescent probe.
Synthesis and Applications
While synthesis routes exist, they are not as commonly documented as for fluorescein. Its applications are not extensively detailed in the context of drug development or as a research probe in the provided results. It is identified as a sulfonamide, a class of compounds with a wide range of pharmacological activities.[1]
Part 2: Fluorescein
Fluorescein is a highly fluorescent organic dye and is one of the most widely used fluorophores in microscopy, diagnostics, and as a biological tracer.[2][3] It is often the compound researchers are seeking when inquiring about fluorescent probes with similar-sounding names.
Chemical Identity and Structure
-
IUPAC Name: 3′,6′-Dihydroxy-3H-spiro[2-benzofuran-1,9′-xanthen]-3-one[2]
-
Synonyms: Resorcinolphthalein, C.I. 45350, Solvent Yellow 94, D&C Yellow No. 7[2][4]
-
CAS Number: 2321-07-5[2]
-
Molecular Formula: C₂₀H₁₂O₅[2]
Chemical Structure:
Caption: 2D structure of Fluorescein.
Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Weight | 332.311 g·mol⁻¹ | [2] |
| Appearance | Dark orange/red powder | [2] |
| Melting Point | 314 to 316 °C | [2] |
| Solubility in water | Slightly soluble | [2] |
| Excitation Maximum | ~494 nm (in water) | [2] |
| Emission Maximum | ~512 nm (in water) | [2] |
| pKa | 6.4 | [2] |
The fluorescence of fluorescein is highly dependent on pH.[2] Its ionization equilibrium leads to pH-dependent absorption and emission over the range of 5 to 9.[2]
Synthesis
Fluorescein is famously synthesized via the Friedel-Crafts reaction, specifically the Baeyer condensation of phthalic anhydride and resorcinol.[2][5] This reaction is typically acid-catalyzed, often using zinc chloride or sulfuric acid.[2][5]
Caption: Synthesis of Fluorescein via Baeyer condensation.
Applications in Research and Drug Development
Fluorescein's intense fluorescence makes it an invaluable tool in various scientific fields:
-
Fluorescent Microscopy: Used to label and visualize cellular components and microorganisms.[3]
-
Drug Development: Fluorescent technologies are crucial in drug discovery for high-throughput screening (HTS), target validation, and visualizing drug effects in cells.[6] Laser-based fluorescence techniques, in particular, help in analyzing molecular interactions and drug-target binding.[7]
-
Medical Diagnostics: Widely used in ophthalmology for fluorescein angiography to assess retinal and iris vasculature.[3] It is also used to detect corneal abrasions.[3]
-
Biological Tracer: Due to its high sensitivity, it's used as a tracer in water flow studies, including in groundwater and plant vasculature.[2]
Mechanism of Action
Fluorescein's utility stems from its photophysical properties. It absorbs light at a specific wavelength (around 494 nm) which excites its electrons to a higher energy state.[8] When these electrons return to their ground state, they emit light at a longer wavelength (around 512 nm), a phenomenon known as fluorescence.[8] This process is highly efficient, making it detectable at very low concentrations.[4] In biological systems, its sodium salt is often used for better water solubility. When injected, it binds to plasma proteins and circulates, allowing for the visualization of blood flow and vascular integrity.[8]
Part 3: Fluorenone
Fluorenone is a ketone derivative of fluorene. It is a fluorescent aromatic organic compound and serves as a building block for more complex molecules.
Chemical Identity and Structure
-
IUPAC Name: fluoren-9-one[9]
-
Synonyms: 9-Fluorenone, 9H-Fluoren-9-one, Diphenylene ketone[9][10]
-
CAS Number: 486-25-9[9]
-
Molecular Formula: C₁₃H₈O[9]
Chemical Structure:
Caption: 2D structure of Fluorenone.
Physicochemical and Spectral Properties
| Property | Value | Source |
| Molecular Weight | 180.20 g/mol | [9] |
| Appearance | Bright fluorescent yellow solid | [10] |
| Melting Point | 84.0 °C | [10] |
| Boiling Point | 341.5 °C | [10] |
| Solubility in water | Insoluble | [10] |
The absorption spectra of fluorenone have been studied in various polar and non-polar solvents, showing multiple absorption bands.[11]
Synthesis
Fluorenone is commonly synthesized by the aerobic oxidation of fluorene.[10] Various other methods, including palladium-catalyzed reactions, have been developed for the synthesis of substituted fluorenones.[12]
Applications in Research and Drug Development
Fluorenone and its derivatives are important in materials science and medicinal chemistry:
-
Precursor for Synthesis: It is a precursor for synthesizing various organic electronic materials, including hosts for phosphorescent organic light-emitting diodes (PHOLEDs).
-
Pharmacological Scaffolds: Fluorene derivatives have shown a range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial effects.[13] Fluorenone itself can be used to synthesize anti-cancer drugs and other pharmacologically active compounds.[13]
Comparative Summary
| Feature | Fluoresone | Fluorescein | Fluorenone |
| Structure | 1-ethylsulfonyl-4-fluorobenzene | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivative | 9H-Fluoren-9-one |
| Formula | C₈H₉FO₂S | C₂₀H₁₂O₅ | C₁₃H₈O |
| MW ( g/mol ) | 188.22 | 332.31 | 180.20 |
| CAS No. | 2924-67-6 | 2321-07-5 | 486-25-9 |
| Key Applications | Pharmacological scaffold (sulfonamide) | Fluorescent tracer, microscopy, medical diagnostics | Precursor for organic electronics, pharmacological scaffolds |
Experimental Protocol: Synthesis of Fluorescein
This protocol describes the synthesis of fluorescein from resorcinol and phthalic anhydride, a classic experiment in organic chemistry.
Safety Precautions: This experiment involves corrosive acids and high temperatures. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials and Reagents:
-
Resorcinol (0.3 g)
-
Phthalic anhydride (0.2 g, powdered)
-
Concentrated Sulfuric Acid (H₂SO₄, 2M solution, 6 drops)
-
Acetone
-
Diethyl ether
-
Water
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Large test tube or small Erlenmeyer flask
-
Oil bath and hot plate
-
Stirring rod or magnetic stirrer
-
Separatory funnel
-
Beakers
Procedure:
-
Reaction Setup: Set an oil bath to a temperature between 180°C and 200°C.
-
Mixing Reagents: In a large test tube, combine 0.3 g of resorcinol and 0.2 g of powdered phthalic anhydride.[5]
-
Catalyst Addition: Carefully add 6 drops of 2M H₂SO₄ to the mixture and stir briefly.[5]
-
Heating: Place the test tube in the preheated oil bath. Maintain the temperature between 180°C and 200°C for 30 minutes. Overheating can cause decomposition.[5] The mixture will darken to a red-orange or nearly black solid.
-
Cooling and Initial Dissolution: After 30 minutes, remove the test tube from the oil bath and allow it to cool to room temperature.
-
Workup - Extraction: a. Add acetone to the solidified crude product in the reaction vessel to dissolve it. You may need to repeat this step with additional small portions of acetone. Combine the acetone layers in a beaker.[14] b. Evaporate the acetone using a water bath to obtain a crude orange residue. c. Dissolve the residue in approximately 30 mL of diethyl ether and 1.5 mL of water. A small amount of water is necessary for the dye to dissolve in the ether.[5] d. Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer. e. Extract the ether layer with 10 mL of a saturated NaCl solution.[5]
-
Drying and Isolation: a. Dry the organic layer over anhydrous sodium sulfate. b. Decant the dried solution into a pre-weighed beaker and evaporate the diethyl ether to yield the final product, an orange solid.
Verification: To verify the product's fluorescence, dissolve a tiny amount (a few milligrams) in a dilute solution of sodium hydroxide (NaOH). Irradiate the solution with a UV lamp (longwave UV, ~365 nm) to observe the characteristic intense green fluorescence.
Conclusion
This guide has systematically addressed the ambiguity surrounding the term "Fluoresone." While a specific compound with this name exists (1-ethylsulfonyl-4-fluorobenzene), the context of research, particularly in drug development and biological imaging, strongly suggests that inquiries may be directed towards the widely-used fluorophore, Fluorescein , or the synthetic precursor, Fluorenone . By providing a detailed structural and functional comparison, this document equips researchers with the necessary information to distinguish between these compounds and select the appropriate molecule for their work. The provided synthesis protocol for fluorescein further serves as a practical resource, underscoring the importance of fundamental organic chemistry in the creation of powerful research tools.
References
-
Wikipedia. Fluorescein. [Link]
-
PubChem. Fluorenone | C13H8O | CID 10241. [Link]
-
PubChem. Fluoresone | C8H9FO2S | CID 71814. [Link]
-
PubChem. Fluorescein | C20H12O5 | CID 16850. [Link]
-
Wikipedia. Fluorene. [Link]
-
Wikipedia. Fluorenone. [Link]
-
PubChem. Fluorene | C13H10 | CID 6853. [Link]
-
Organic Chemistry Portal. Fluorenone synthesis. [Link]
-
PubMed. Spectral Properties of Fluorescein in Solvent-Water Mixtures: Applications as a Probe of Hydrogen Bonding Environments in Biological Systems. [Link]
-
ResearchGate. Absorption spectral of flurenone in polar and non-polar solvent. [Link]
-
Malapit, C. A. SYNTHESIS OF FLUORESCEIN, a fluorescent dye. [Link]
-
NCBI Bookshelf. Fluorescein - StatPearls. [Link]
-
Patsnap Synapse. What is the mechanism of Fluorescein Sodium? [Link]
-
YouTube. Making Fluorescein. [Link]
-
PubMed. Recent advances of fluorescent technologies for drug discovery and development. [Link]
-
YouTube. Making Fluorescein. [Link]
Sources
- 1. Fluoresone | C8H9FO2S | CID 71814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorescein - Wikipedia [en.wikipedia.org]
- 3. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chimique.wordpress.com [chimique.wordpress.com]
- 6. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 9. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluorenone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Fluorenone synthesis [organic-chemistry.org]
- 13. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 14. youtube.com [youtube.com]
